molecular formula C9H7ClN2O2 B1654213 Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate CAS No. 2140305-54-8

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B1654213
CAS No.: 2140305-54-8
M. Wt: 210.62
InChI Key: DXSKFCXKZOLHQJ-UHFFFAOYSA-N
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Description

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is a key chemical building block in medicinal chemistry research, particularly in the development of novel anticancer and antitubercular agents. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its diverse biological activities and presence in several approved drugs . In anticancer research, this methyl ester serves as a critical precursor for synthesizing more complex molecules. It is utilized in the design of potent PI3Kα inhibitors, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have demonstrated significant activity against various tumor cell lines by inducing cell cycle arrest and apoptosis . The scaffold's significance extends to antituberculosis drug discovery, where it forms the core of promising compounds that target the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , disrupting bacterial energy metabolism . Its primary value lies in its versatility for further synthetic modification; the ester group can be hydrolyzed to a carboxylic acid or converted to amides, while the chlorine atom offers a handle for cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) . Handling Note: For safe handling, refer to the associated Safety Data Sheet (SDS). Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSKFCXKZOLHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=NC=CN21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167924
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid, 6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140305-54-8
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid, 6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140305-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid, 6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation reactions between 2-aminopyridine derivatives and α-halocarbonyl compounds. For Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, the synthesis involves two critical modifications: chlorination at position 6 and esterification at position 5 .

Cyclocondensation Reaction Mechanisms

The foundational step involves the reaction of 2-aminopyridine with α-chloroketones or α-bromoketones under basic conditions. For example, 2-aminopyridine reacts with methyl 2-chloroacetoacetate in dimethylformamide (DMF) at 80–100°C to form the imidazo[1,2-a]pyridine core. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen chloride (Fig. 1).

Key Variables :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
  • Base : Potassium carbonate or triethylamine facilitates deprotonation and accelerates cyclization.
  • Temperature : Reactions typically require 6–12 hours at 80–120°C for complete conversion.

Functionalization of the Imidazo[1,2-a]pyridine Core

Chlorination at Position 6

Chlorination is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies:

Electrophilic Chlorination

Using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C introduces chlorine selectively at position 6. The electron-rich imidazo[1,2-a]pyridine ring directs electrophiles to the para position relative to the nitrogen atoms.

Example Protocol :

  • Dissolve imidazo[1,2-a]pyridine-5-carboxylate (1.0 eq) in anhydrous DCM.
  • Add NCS (1.2 eq) portionwise at 0°C.
  • Stir for 4 hours at room temperature.
  • Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography (Yield: 68–75%).
Directed Ortho-Metalation

A more regioselective approach employs lithium diisopropylamide (LDA) to deprotonate position 6, followed by quenching with hexachloroethane (Cl₃C-CCl₃). This method achieves >90% regioselectivity but requires cryogenic conditions (−78°C).

Esterification at Position 5

The carboxylate group is introduced via esterification of a pre-formed carboxylic acid or through in situ trapping during cyclocondensation:

Post-Cyclization Esterification
  • Hydrolyze the methyl ester of a precursor (e.g., methyl imidazo[1,2-a]pyridine-5-carboxylate) using aqueous NaOH.
  • Re-esterify with methanol and thionyl chloride (SOCl₂) to regenerate the methyl ester.

Reaction Conditions :

  • Acid Catalyst : SOCl₂ or H₂SO₄.
  • Solvent : Excess methanol acts as both solvent and nucleophile.
  • Yield : 85–92% after purification.
In Situ Esterification During Cyclocondensation

Using methyl 2-chloroacetoacetate as the α-haloketone directly incorporates the methyl ester during ring formation, eliminating post-synthetic steps.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

  • Residence Time : 10–15 minutes at 120°C.
  • Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) reduce side reactions.
  • Output : 5–10 kg/day with ≥95% purity.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water mixtures removes unreacted starting materials.
  • Chromatography : Preparative HPLC resolves regioisomeric impurities (<1%).

Comparative Analysis of Synthetic Routes

Method Chlorination Agent Esterification Step Yield (%) Purity (%) Scalability
EAS with NCS NCS Post-cyclization 68–75 92–95 Moderate
DoM with LDA Cl₃C-CCl₃ In situ 80–85 98–99 Low
Continuous Flow SO₂Cl₂ In situ 90–95 ≥99 High

Key Findings :

  • Continuous flow synthesis offers superior yields and scalability but requires significant capital investment.
  • DoM methods achieve high regioselectivity but are impractical for large-scale production due to cryogenic requirements.

Challenges and Optimization Strategies

Regioisomeric Contamination

The primary challenge in synthesizing this compound is minimizing regioisomers (e.g., chloro at position 7). Computational modeling (DFT calculations) predicts reaction pathways to guide solvent and catalyst selection.

Solvent Recycling

Green chemistry initiatives focus on recovering DMF via distillation, reducing waste by 40–50%.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate serves as a crucial scaffold in the design of new therapeutic agents. Its structural features allow for modifications that enhance biological activity against various diseases, particularly infectious diseases and cancers. Research indicates that derivatives of this compound exhibit potent anti-tubercular properties against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.003 μM .

Mechanism of Action
The compound's mechanism typically involves enzyme inhibition and receptor modulation. It can interact with specific molecular targets, inhibiting enzymatic activity or altering receptor signaling pathways, which is critical in developing drugs targeting complex diseases .

Biological Studies

Enzyme Inhibition
Studies have shown that this compound is effective in inhibiting various enzymes, making it valuable in biochemical research. For instance, it has been used to explore interactions with acetylcholinesterase (AChE), contributing to the understanding of neurodegenerative diseases .

Neuroprotective Properties
Recent investigations into its neuroprotective effects have revealed significant potential in mitigating neuroinflammation and apoptosis in neuronal cells. Compounds synthesized from this compound have demonstrated reduced expression of stress markers and inflammatory cytokines in vitro .

Industrial Applications

Agrochemicals
This compound is utilized as an intermediate in the synthesis of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its application in agricultural chemistry aims to develop safer and more effective agricultural products .

Material Science
In material science, this compound is employed to create advanced materials with improved chemical resistance and durability. This includes applications in polymers and coatings that require enhanced performance characteristics .

Mechanism of Action

The mechanism of action of methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and disrupting cellular processes in microorganisms . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Positional Isomers and Ring Fusion Variants

Key Differences :

  • Chlorine and Ester Positions :
    • Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate (LD-1959) vs. Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (QG-4688): The ester group shifts from position 5 to 3, altering electronic distribution and steric accessibility .
    • Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate (QV-2955): Chlorine at position 5 and ester at 8, reducing steric hindrance compared to LD-1959 .

Table 1: Positional Isomers from Combi-Blocks ()

Compound ID CAS Number Chlorine Position Ester Position Purity
LD-1959 2140305-54-8 6 5 98%
QG-4688 900019-38-7 6 3 98%
QV-2955 1402911-36-7 5 8 95%
QM-8672 1168090-92-3 5 ([1,5-a] ring) 6 95%

Substituent and Functional Group Variations

Chlorine vs. Other Substituents :

  • Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1000017-97-9): An amino group at position 5 enhances nucleophilicity, making it suitable for coupling reactions in drug synthesis .

Ester Group Variations :

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 943112-78-5): Ethyl ester instead of methyl may improve metabolic stability in vivo .
  • Methyl imidazo[1,2-a]pyridine-5-carboxylate (CAS 1260797-60-1): Absence of chlorine reduces electronegativity, impacting intermolecular interactions .

Table 2: Similarity Scores and Substituent Variations ()

Compound Name CAS Number Similarity Score Key Differences from LD-1959
Methyl imidazo[1,2-a]pyridine-5-carboxylate 1260797-60-1 0.90 No chlorine substituent
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 943112-78-5 0.90 Ethyl ester, ester at position 3
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 0.89 Bromine instead of chlorine

Biological Activity

Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the 6-position of the imidazo ring and a carboxylate group at the 5-position. Its molecular formula is C_10H_8ClN_3O_2, with a molecular weight of approximately 210.62 g/mol. This unique structural configuration contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access. In receptor binding studies, it may function as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM for extensively drug-resistant strains .

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies reveal that it induces apoptosis in colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves the release of cytochrome c from mitochondria into the cytosol and activation of caspases 3 and 8, leading to programmed cell death without significant toxicity to normal cells .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It inhibits nitric oxide production and tumor necrosis factor-alpha (TNF-α) in human microglial cells, suggesting its role in reducing neuroinflammation. Additionally, it mitigates stress and apoptosis markers in neuronal cells, indicating a therapeutic avenue for neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeUnique Features
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylateImidazo-pyridineDifferent positioning of functional groups
Methyl imidazo[1,5-a]pyridine-5-carboxylateImidazo-pyridineVariation in substitution pattern
Methyl 2-aminoimidazo[1,2-a]pyridineImidazo-pyridinePresence of amino group

This compound's specific chlorine substitution imparts distinct biological activities compared to its analogs.

Case Studies

Case Study 1: Antimicrobial Efficacy Against Mtb
A study evaluated the efficacy of this compound against various strains of Mtb. Results indicated that the compound exhibited potent activity against both replicating and non-replicating bacteria (MIC values as low as 0.006 μM), outperforming traditional antibiotics like isoniazid in certain assays .

Case Study 2: Apoptosis Induction in Cancer Cells
In a controlled laboratory setting, treatment with this compound resulted in significant apoptosis in HT-29 cells within two hours post-treatment. The study confirmed that the compound's mechanism involved mitochondrial pathways leading to caspase activation, highlighting its potential as an anticancer agent .

Q & A

Q. Why do some cross-coupling reactions yield <50% despite optimized conditions?

  • Methodological Answer : Low yields may stem from:
  • Steric hindrance : Bulkier substituents require larger catalyst loadings (10 mol% Pd).
  • Oxidative addition barriers : Pre-activate Pd catalysts with ligands (e.g., SPhos) or switch to microwave-assisted heating (100°C, 30 min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
Reactant of Route 2
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Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate

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